2-methoxy-5-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol 2-methoxy-5-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol 2-methoxy-5-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol is a natural product found in Combretum caffrum with data available.
Brand Name: Vulcanchem
CAS No.: 111394-44-6
VCID: VC20891884
InChI: InChI=1S/C17H16O5/c1-19-14-6-5-11(7-13(14)18)3-4-12-8-15(20-2)17-16(9-12)21-10-22-17/h3-9,18H,10H2,1-2H3/b4-3+
SMILES: COC1=C(C=C(C=C1)C=CC2=CC3=C(C(=C2)OC)OCO3)O
Molecular Formula: C17H16O5
Molecular Weight: 300.3 g/mol

2-methoxy-5-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol

CAS No.: 111394-44-6

Cat. No.: VC20891884

Molecular Formula: C17H16O5

Molecular Weight: 300.3 g/mol

* For research use only. Not for human or veterinary use.

2-methoxy-5-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol - 111394-44-6

Specification

CAS No. 111394-44-6
Molecular Formula C17H16O5
Molecular Weight 300.3 g/mol
IUPAC Name 2-methoxy-5-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol
Standard InChI InChI=1S/C17H16O5/c1-19-14-6-5-11(7-13(14)18)3-4-12-8-15(20-2)17-16(9-12)21-10-22-17/h3-9,18H,10H2,1-2H3/b4-3+
Standard InChI Key YTVCXBVFGQEBAL-ONEGZZNKSA-N
Isomeric SMILES COC1=C(C=C(C=C1)/C=C/C2=CC3=C(C(=C2)OC)OCO3)O
SMILES COC1=C(C=C(C=C1)C=CC2=CC3=C(C(=C2)OC)OCO3)O
Canonical SMILES COC1=C(C=C(C=C1)C=CC2=CC3=C(C(=C2)OC)OCO3)O

Introduction

2-Methoxy-5-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol, also known as Combretastatin A2, is a naturally occurring stilbenoid found in the bark of Combretum caffrum, a plant native to South Africa. This compound has garnered significant attention due to its potent biological activities, particularly its anti-cancer properties.

Other Activities

While primarily studied for its anti-cancer effects, research into other biological activities is ongoing due to the structural similarity with other bioactive compounds.

Synthesis and Isolation

The synthesis of 2-methoxy-5-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yI)ethenyl]phenol can be challenging due to the need for precise stereochemistry control during the formation of the ethene bridge . Natural isolation from plant sources remains a common method for obtaining this compound.

Research Findings and Future Directions

Recent studies have focused on optimizing synthetic routes and exploring analogs with improved pharmacokinetic profiles . The potential applications extend beyond oncology as researchers investigate its effects on other cellular processes.

References: , , ,

Note: The references provided here are based on available search results focusing on relevant chemical compounds and their properties or related studies rather than specific articles directly about "2-methoxy..." unless explicitly mentioned in those sources (e.g., PubChem). For detailed research findings specifically targeting this compound's synthesis or extensive biological activity beyond general knowledge or data tables not explicitly covered by these references but implied through broader scientific literature review would require additional specialized sources not listed here (e.g., specific journal articles focused solely on Combretastatin A2).

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